molecular formula C8H3BrF2 B2771991 1-Bromo-2-ethynyl-4,5-difluorobenzene CAS No. 2229466-25-3

1-Bromo-2-ethynyl-4,5-difluorobenzene

Cat. No.: B2771991
CAS No.: 2229466-25-3
M. Wt: 217.013
InChI Key: GOZHPTDWJPTUQO-UHFFFAOYSA-N
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Description

1-Bromo-2-ethynyl-4,5-difluorobenzene is a halogenated aromatic compound with the molecular formula C8H3BrF2 and a molecular weight of 217.01 g/mol . This compound is characterized by the presence of bromine, ethynyl, and two fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethynyl-4,5-difluorobenzene can be synthesized through various methods. One common approach involves the bromination of 2-ethynyl-4,5-difluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethynyl-4,5-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, THF).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), copper iodide, bases (e.g., triethylamine), solvents (e.g., toluene, DMF).

    Oxidation and Reduction Reactions: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ethanol, ether).

Major Products:

    Substitution Reactions: Substituted benzene derivatives.

    Coupling Reactions: Biaryl or alkyne derivatives.

    Oxidation and Reduction Reactions: Ketones, carboxylic acids, alkanes, or alkenes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethynyl-4,5-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and coupling reactions . The bromine atom and ethynyl group facilitate these reactions by providing reactive sites for nucleophiles and catalysts. The compound’s effects are mediated through the formation of intermediates and transition states that lead to the desired products.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-ethynyl-4,5-difluorobenzene is unique due to the presence of both ethynyl and bromine groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to undergo various reactions and form diverse products makes it a valuable compound in research and industry.

Properties

IUPAC Name

1-bromo-2-ethynyl-4,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF2/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZHPTDWJPTUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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